N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16304257 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.4 g/mol
- IUPAC Name : N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide
- Canonical SMILES : CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41
Synthesis
The synthesis of this compound typically involves the reaction of 9-ethylcarbazole with dimethoxybenzoyl chloride under basic conditions. The resulting product can be purified through recrystallization or chromatography methods to ensure high purity levels suitable for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selective inhibition of melanoma cell growth by reactivating the p53 pathway, which is crucial for tumor suppression. ECCA induced apoptosis in melanoma cells while sparing normal melanocytes, suggesting a similar mechanism may be applicable to other carbazole derivatives .
Antiviral Activity
In the context of viral infections, compounds derived from carbazole structures have been evaluated for their inhibitory effects against SARS-CoV-2. Molecular docking studies indicated that various carbazole derivatives exhibit strong binding affinities to SARS-CoV-2 proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). The synthesized derivatives showed promising binding scores ranging from -6.43 to -8.92 Kcal/mol against these targets, suggesting potential as antiviral agents .
Antimicrobial and Cytotoxic Effects
The antimicrobial and cytotoxic activities of this compound have also been explored. Preliminary in vitro studies indicated that this compound exhibits significant antimicrobial properties against various bacterial strains while demonstrating lower cytotoxicity towards normal human cells . This dual action highlights its potential as a therapeutic candidate that could minimize side effects typically associated with conventional antibiotics.
Case Studies and Research Findings
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-25-19-10-6-5-8-16(19)18-14-15(12-13-20(18)25)24-23(26)17-9-7-11-21(27-2)22(17)28-3/h5-14H,4H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSYHNUHICULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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